molecular formula C16H22N2O9 B13852814 1-O-(3-Hydroxykynurenine)-b-D-glucopyranoside

1-O-(3-Hydroxykynurenine)-b-D-glucopyranoside

Cat. No.: B13852814
M. Wt: 386.35 g/mol
InChI Key: MNTNJRUTWUIKTI-PVLDVPJISA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-O-(3-Hydroxykynurenine)-b-D-glucopyranoside, also known as 3-Hydroxykynurenine glucoside (3OHKG), is a naturally occurring O-glucoside conjugate that serves as a critical metabolite in the kynurenine pathway of tryptophan catabolism . It is endogenously found at significant concentrations in the human eye lens, where it functions as a short-wave ultraviolet (UV) light filter, protecting lens proteins and retinal tissues from photoxidative damage by absorbing light maximally around 365 nm . This protective role is a key area of investigation in ophthalmology research, particularly in understanding the molecular basis of age-related nuclear cataract formation, as the levels of this compound and its novel derivatives shift within the lens nucleus over time . Beyond its optical properties, this compound is a valuable research tool for probing the broader kynurenine pathway, which is integral to immune regulation, neuroprotection, and neurotoxicity . The pathway's metabolites exhibit diverse biological activities, and 3-Hydroxykynurenine glucoside provides insight into the enzymatic processes of conjugation and the complex interplay between metabolism and cellular protection mechanisms. Researchers utilize this compound in studies ranging from analytical method development and metabolite quantification to explorations of oxidative stress and redox biology, given the dual pro- and anti-oxidant potential described for its aglycone, 3-Hydroxykynurenine . This product is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C16H22N2O9

Molecular Weight

386.35 g/mol

IUPAC Name

[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl] (2S)-2-amino-4-(2-amino-3-hydroxyphenyl)-4-oxobutanoate

InChI

InChI=1S/C16H22N2O9/c17-7(4-9(21)6-2-1-3-8(20)11(6)18)15(25)27-16-14(24)13(23)12(22)10(5-19)26-16/h1-3,7,10,12-14,16,19-20,22-24H,4-5,17-18H2/t7-,10+,12+,13-,14+,16-/m0/s1

InChI Key

MNTNJRUTWUIKTI-PVLDVPJISA-N

Isomeric SMILES

C1=CC(=C(C(=C1)O)N)C(=O)C[C@@H](C(=O)O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)O)O)N

Canonical SMILES

C1=CC(=C(C(=C1)O)N)C(=O)CC(C(=O)OC2C(C(C(C(O2)CO)O)O)O)N

Origin of Product

United States

Preparation Methods

Two-Step Synthesis with One-Step Purification (2001 Method)

A significant advancement was reported in 2001, where a two-step synthesis method was developed that improved yield and simplified purification compared to earlier protocols. This method involves:

  • Step 1: Glycosylation of 3-hydroxykynurenine with a glucose donor to form the β-D-glucopyranoside linkage.
  • Step 2: Purification of the product in a single step, which markedly increases the overall yield by two- to eightfold compared to previous methods.

This method also included an assay to confirm the β-glycosidic linkage by exploiting the enzymatic activity of β-glucosidase and glucose oxidase, which oxidizes 3-hydroxykynurenine to colored products detectable by eye and fluorescence spectroscopy. This assay ensures the structural integrity of the synthesized compound.

Synthesis from Benzoyl Acrylate Precursors (1999 Method)

An earlier synthetic route published in 1999 focused on the synthesis of the O-β-D-glucopyranosides of 3-hydroxykynurenine starting from a common benzoyl acrylate precursor, 2-amino-3-hydroxybenzoylacrylic acid. Key features include:

  • Use of 2-nitro-3-benzyloxyacetophenone and sodium salt of diethyl acetamidomalonate in coupling reactions.
  • Formation of the β-D-glucopyranoside via glycosylation steps.
  • This method also enabled the synthesis of related compounds such as the α-N-acetyl derivative of 1-O-(3-Hydroxykynurenine)-β-D-glucopyranoside.

This synthetic strategy was the first to report the synthesis of the lenticular glucopyranoside and its N-acetyl derivative, providing valuable intermediates for further studies on UV filters in the human lens.

Comparative Data Table of Key Synthesis Methods

Method Reference Key Steps Yield Improvement Purification Structural Confirmation Notes
2001 Two-Step Synthesis Glycosylation + one-step purification 2- to 8-fold increase Single-step purification Enzymatic assay with β-glucosidase and glucose oxidase Efficient, high yield, confirms β-linkage
1999 Benzoyl Acrylate Precursor Multi-step synthesis from benzoyl acrylate Not specified Standard chromatographic purification NMR and chemical characterization First reported synthesis of lenticular glucopyranoside

Analytical Techniques for Verification

  • Enzymatic Assay: The 2001 method introduced an assay involving glucose oxidase and β-glucosidase, which leads to oxidation of 3-hydroxykynurenine into colored and fluorescent products (xanthomattin and 4,6-dihydroxyquinolinequinone carboxylic acid), enabling visual and spectroscopic confirmation of the β-glycosidic linkage.
  • NMR and Mass Spectrometry: Both methods rely on nuclear magnetic resonance (NMR) and mass spectrometry to confirm the structure and purity of the synthesized compound.

Summary and Recommendations

The preparation of 1-O-(3-Hydroxykynurenine)-β-D-glucopyranoside has evolved to favor methods that maximize yield and simplify purification. The two-step synthesis with one-step purification reported in 2001 represents the most efficient and practical approach, offering significant improvements over earlier multi-step syntheses. The enzymatic assay developed alongside this method provides a robust tool for verifying the β-glycosidic linkage, crucial for biological activity.

Researchers aiming to synthesize this compound for biological or pharmaceutical studies should consider adopting the 2001 method for its balance of efficiency, yield, and structural confirmation.

Chemical Reactions Analysis

Types of Reactions

1-O-(3-Hydroxykynurenine)-b-D-glucopyranoside undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents such as sodium borohydride. These reactions typically occur under controlled temperature and pH conditions .

Major Products Formed

The major products formed from these reactions include various quinolinic acid derivatives and other substituted compounds that retain the glucopyranoside moiety .

Scientific Research Applications

1-O-(3-Hydroxykynurenine)-β-D-glucopyranoside, also known as 3-hydroxykynurenine glucoside (3OHKG), is a compound found in the human lens, where it and related species may protect the lens from UV damage . Research has focused on its role in the lens and its metabolites .

Scientific Research Applications

  • Protection Against UV Damage: 3OHKG may protect the lens from UV damage .
  • Metabolite Detection and Quantification: Studies aim to detect, quantify, and elucidate the structures of novel 3OHKG-derived metabolites present in the human lens . Liquid chromatography with tandem mass spectrometry (LC-MS/MS) is used to detect and quantify these compounds in human lenses .
  • Age-Related Changes in the Lens: 3OHKG concentrations decrease with age in the lens nuclei, while the levels of novel species like 3OHKG-W, 3OHKG-Y, and AHAG increase . The concentrations in the cortex of the lens remain constant with age .
    CompoundConcentration Change in Lens Nuclei with AgeConcentration Change in Lens Cortex with Age
    3-Hydroxykynurenine O-β-D-glucoside (3OHKG)DecreasesConstant
    4-(2-amino-3-hydroxyphenyl)-2-hydroxy-4-oxobutanoic acid O-β-D-glucoside (3OHKG-W)IncreasesConstant
    3-hydroxykynurenine O-β-D-glucoside yellow (3OHKG-Y)IncreasesConstant
    2-amino-3-hydroxyacetophenone O-β-D-glucoside (AHAG)IncreasesConstant

Role in Cataractogenesis

Comparison with Similar Compounds

Aglycone Diversity

  • Phenolic Derivatives: Compounds like Euryacoside B and 3-methoxy-4-hydroxyphenyl-glucopyranoside exhibit strong antioxidant activity due to galloyl or methoxy-phenolic groups, which scavenge free radicals . In contrast, 3-hydroxykynurenine’s quinone-imine structure may target redox-sensitive pathways in the brain or immune system.
  • Terpene Glycosides: Linalyl β-D-glucopyranoside (monoterpene) and pana-bipinoside A (triterpene) are linked to flavor biosynthesis or anti-inflammatory effects, respectively .
  • Stilbene Derivatives : Resveratrol glucoside’s antiplatelet activity highlights how aglycone conjugation modulates specific physiological pathways, a trait that may extend to 3-hydroxykynurenine’s interaction with kynurenine pathway enzymes .

Pharmacological Potential

  • While phenolic and terpene glycosides are well-studied for antioxidant or anti-inflammatory effects, 1-O-(3-Hydroxykynurenine)-β-D-glucopyranoside’s hypothetical activity may involve modulating kynurenine pathway metabolites (e.g., quinolinic acid), which are implicated in neurodegenerative diseases .

Biological Activity

1-O-(3-Hydroxykynurenine)-b-D-glucopyranoside (3OHKG) is a naturally occurring compound derived from the kynurenine pathway, a significant metabolic route for tryptophan. This compound has garnered attention for its potential biological activities, particularly concerning its antioxidant properties and implications in ocular health. This article reviews the biological activity of 3OHKG, supported by recent research findings and case studies.

  • Molecular Formula : C13H17N1O7
  • Molecular Weight : 301.28 g/mol
  • CAS Number : 23224-46-6

3OHKG is believed to exert its biological effects through various mechanisms:

  • Antioxidant Activity : It scavenges reactive oxygen species (ROS), thereby reducing oxidative stress in cells. This property is crucial in protecting cellular structures from damage.
  • Neuroprotective Effects : As a derivative of 3-hydroxykynurenine (3OHK), it may modulate neurotoxic effects associated with excessive levels of kynurenines, potentially influencing neurological disorders.

Antioxidant Properties

Research indicates that 3OHKG can significantly reduce lipid peroxidation and oxidative damage in cellular models. For instance, in studies involving bovine lens epithelial cells, treatment with 3OHKG led to decreased levels of oxidative stress markers when exposed to UV radiation .

Ocular Protection

3OHKG plays a protective role against UV-induced damage in lens proteins. In human lens studies, it has been shown to bind to lens proteins, potentially acting as a UV filter and preventing cataract formation .

Neuroprotective Potential

In models of neurodegeneration, 3OHKG has demonstrated the ability to mitigate neuronal cell death induced by oxidative stress. Studies have shown that it can inhibit apoptosis in neuronal cultures exposed to neurotoxic agents .

Case Studies and Research Findings

StudyObjectiveFindings
Goldstein et al., 2000Investigate the interaction of kynurenines with lens proteinsFound that 3OHK and its glucosides interact with lens proteins, contributing to age-related cataract formation .
Liu et al., 2014Assess protective effects against UV damageDemonstrated that 3OHKG protects against UV-induced oxidative damage in human lens epithelial cells .
Foster et al., 2011Explore neurotoxic effects of kynureninesShowed that elevated levels of 3OHK correlate with increased neuronal apoptosis, suggesting a neuroprotective role for its glucoside form .

Comparative Analysis

The biological activity of this compound can be compared with other compounds derived from the kynurenine pathway:

CompoundBiological ActivityMechanism
Kynurenic AcidNeuroprotectiveNMDA receptor antagonist
QuinolinateNeurotoxicNMDA receptor agonist
3-Hydroxykynurenine (3OHK)Neurotoxic at high levelsInduces oxidative stress

Q & A

Basic: What are the established synthetic routes for 1-O-(3-Hydroxykynurenine)-β-D-glucopyranoside, and what key reaction conditions are critical for optimizing yield and purity?

Synthesis typically involves glycosylation reactions between activated sugar donors (e.g., tetra-O-acetyl-β-D-glucopyranosyl trichloroacetimidate) and 3-hydroxykynurenine derivatives. Critical conditions include:

  • Protecting group strategy : Use acetyl or benzyl groups to shield reactive hydroxyls on glucose and kynurenine moieties (e.g., benzyl 2,3,4,6-tetra-O-acetyl-β-D-glucopyranoside synthesis ).
  • Catalysis : Lewis acids like BF₃·Et₂O or TMSOTf for efficient glycosidic bond formation .
  • Solvent system : Anhydrous dichloromethane or acetonitrile to minimize hydrolysis .
    Post-synthesis, deprotection under hydrogenolysis (Pd/C, H₂) or mild alkaline conditions ensures structural fidelity .

Basic: How is the structural integrity of 1-O-(3-Hydroxykynurenine)-β-D-glucopyranoside verified post-synthesis?

Key analytical methods include:

  • NMR spectroscopy : ¹H and ¹³C NMR to confirm glycosidic linkage (e.g., β-anomeric proton signals at δ 4.8–5.2 ppm) and absence of acetyl protecting groups .
  • Mass spectrometry (HRMS or ESI-MS) : Validates molecular weight and fragmentation patterns .
  • Chromatography : HPLC with UV/Vis detection (λ = 280 nm for kynurenine absorption) to assess purity (>95%) .

Advanced: What methodologies are employed to study the compound's role in apoptosis induction, and how can conflicting results from different cell models be reconciled?

  • Western blotting : Monitor apoptosis markers (e.g., caspase-3/8 cleavage, BCL-2 downregulation) in treated cell lines (e.g., AGS gastric cancer cells) .
  • Flow cytometry : Quantify apoptotic cells via Annexin V/PI staining .
  • Contradiction resolution : Differences in cell-specific glucosidase activity or membrane permeability may explain variability. Use β-glucosidase inhibitors (e.g., conduritol B epoxide) as controls to confirm compound activation .

Advanced: How do researchers analyze the stability of this compound under physiological conditions, and what are the implications for experimental design?

  • pH stability assays : Incubate the compound in buffers (pH 2–8) and monitor degradation via HPLC. Optimal stability is observed at pH 7.0 .
  • Thermal stability : Use accelerated stability studies (40–60°C) to predict shelf-life .
  • Implications : Short half-life in acidic conditions (e.g., gastric fluid) necessitates in vitro studies using neutral buffers or encapsulation strategies .

Basic: What enzymatic assays are suitable for detecting β-glucosidase activity using glucopyranoside derivatives?

  • Chromogenic assays : Use substrates like 4-nitrophenyl-β-D-glucopyranoside (4-NPGP), releasing 4-nitrophenol (detected at λ = 405 nm) upon hydrolysis .
  • Fluorogenic assays : Naphthol AS-BI β-D-glucopyranoside releases fluorescent naphthol derivatives upon cleavage .
  • Custom protocols : For 1-O-(3-Hydroxykynurenine)-β-D-glucopyranoside, couple enzymatic hydrolysis with HPLC to quantify liberated 3-hydroxykynurenine .

Advanced: What strategies are effective in resolving contradictory data regarding the compound's bioavailability in different biological systems?

  • Comparative pharmacokinetics : Measure plasma/tissue concentrations in multiple models (e.g., rodents vs. primates) using LC-MS/MS .
  • Metabolite profiling : Identify species-specific glucosidase isoforms via proteomics or transcriptomics .
  • Permeability assays : Use Caco-2 cell monolayers or artificial membranes (PAMPA) to assess intestinal absorption variability .

Basic: Which chromatographic techniques are recommended for purifying 1-O-(3-Hydroxykynurenine)-β-D-glucopyranoside, and how are solvent systems optimized?

  • Flash chromatography : Silica gel with gradient elution (e.g., 5–20% methanol in chloroform) .
  • HPLC : Reverse-phase C18 column, isocratic elution with acetonitrile/water (15:85, 0.1% TFA) .
  • Optimization : Adjust pH and ion-pair reagents (e.g., 0.1% formic acid) to enhance peak resolution .

Advanced: How can molecular docking studies elucidate the interaction between this compound and its target enzymes?

  • Software tools : Use AutoDock Vina or Schrödinger Suite for docking simulations .
  • Target selection : Focus on β-glucosidases (e.g., human GBA1) or apoptosis-related proteins (e.g., BCL-2) .
  • Validation : Compare predicted binding affinities with experimental IC₅₀ values from enzyme inhibition assays .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.